molecular formula C24H36N4O6S2 B1251998 Romidepsin (FK228, depsipeptide)

Romidepsin (FK228, depsipeptide)

Cat. No.: B1251998
M. Wt: 540.7 g/mol
InChI Key: OHRURASPPZQGQM-QSVHVVLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Discovery and Initial Characterization

Romidepsin (B612169) was first reported in 1994 as a product of the fermentation of Chromobacterium violaceum, a Gram-negative bacterium isolated from a soil sample in Japan. nih.govnih.govresearchgate.net The initial interest in this compound stemmed from a screening program designed to identify novel substances that could reverse the malignant phenotype of cells transformed by the ras oncogene. nih.gov In the early 1990s, the National Cancer Institute (NCI) evaluated romidepsin in its 60-cell line panel, where it demonstrated potent activity across a wide spectrum of cancer cell types. nih.gov This promising profile led to its selection for further preclinical development. nih.gov Subsequent research characterized romidepsin as a nonhygroscopic, white crystalline powder with limited solubility in water but varying solubility in organic solvents. nih.gov

Classification as a Bicyclic Depsipeptide and Natural Product

Chemically, romidepsin is classified as a bicyclic depsipeptide. nih.govresearchgate.net Depsipeptides are a class of peptides where one or more of the amide bonds are replaced by ester bonds. wikipedia.org This structural feature, the presence of both peptide and ester linkages, is common in natural products of marine and microbial origin. wikipedia.org The structure of romidepsin is notable for its bicyclic nature, which contributes to its unique biological activity. nih.govresearchgate.net It is a member of the cyclic peptide family and is considered a natural product, alongside other compounds like trichostatin A and chlamydocin. nih.gov The complexity of its structure has made its synthesis challenging, and the yield from its natural source is low. nih.gov

Evolution of Research Focus on Epigenetic Modulation

A pivotal moment in the research trajectory of romidepsin occurred in 1998 when it was identified as a potent inhibitor of histone deacetylase (HDAC) enzymes. nih.gov This discovery shifted the research focus towards its role in epigenetic modulation. Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. patsnap.commedscape.com

Romidepsin functions as a prodrug; upon entering the cell, its disulfide bridge is reduced, revealing free thiol groups. nih.govresearchgate.net These thiols then interact with the zinc ion in the active site of class I and II HDAC enzymes, inhibiting their activity. nih.govresearchgate.net By inhibiting HDACs, romidepsin leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of gene transcription. patsnap.commedscape.com This includes the upregulation of genes involved in critical cellular processes such as cell cycle arrest, apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

IUPAC Name

(1R,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17+,19+,20-/m0/s1

InChI Key

OHRURASPPZQGQM-QSVHVVLASA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Molecular Mechanisms of Action of Romidepsin

Prodrug Activation Pathway

Romidepsin (B612169) is administered as an inactive prodrug. nih.gov Its therapeutic activity is contingent upon a specific activation pathway that occurs following its uptake into the cell. nih.gov This intracellular conversion is a critical step that transforms the stable, circulating form of the drug into its biologically active state.

Intracellular Reduction of Disulfide Bond by Glutathione

Upon entering a cell, romidepsin undergoes a crucial chemical modification. nih.govnih.gov The disulfide bond within the bicyclic structure of the romidepsin molecule is reduced. nih.govnih.gov This reduction is primarily mediated by intracellular glutathione, a key antioxidant molecule present in cells. nih.govnih.gov This process effectively opens up the cyclic structure of the prodrug. nih.gov The circulating, non-reduced form of romidepsin acts as a stable reservoir, allowing for effective entry into cells due to its hydrophobic properties. nih.gov

Formation of Active Zinc-Binding Thiol

The reduction of the disulfide bond results in the formation of a new, active molecule. nih.gov This process exposes a free sulfhydryl (thiol) group. nih.govnih.gov The presence of this thiol moiety is fundamental to romidepsin's inhibitory action, as it is capable of interacting with key components of the HDAC enzyme's active site. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition Profile

The activated form of romidepsin exerts its effects by inhibiting the activity of a family of enzymes known as histone deacetylases. cancer-research-network.commedscape.com HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses gene transcription. nih.gov By inhibiting HDACs, romidepsin causes an accumulation of acetylated histones, which in turn leads to a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes. medscape.comnih.gov

Selective Inhibition of Class I HDACs (HDAC1, HDAC2)

Romidepsin is recognized as a potent and selective inhibitor of Class I HDACs. nih.govactivemotif.com Its primary targets within this class are HDAC1 and HDAC2. nih.govnih.gov The inhibitory activity of romidepsin against these enzymes occurs at nanomolar concentrations, highlighting its potency. cancer-research-network.com This selective inhibition of HDAC1 and HDAC2 is a key feature of its mechanism, leading to increased acetylation of histone H3 lysine (B10760008) 9 (H3K9Ac), a marker of active gene transcription. nih.govnih.gov Studies have demonstrated that efficient knockdown of both HDAC1 and HDAC2 can significantly reduce cancer cell proliferation. nih.gov

Effects on Other HDAC Isoforms (HDAC4, HDAC6, HDAC3)

While romidepsin is most potent against Class I HDACs, it does exhibit activity against other HDAC isoforms, albeit at higher concentrations. nih.govnih.gov Specifically, it has been shown to inhibit HDAC4 (a Class IIa HDAC) and HDAC6 (a Class IIb HDAC). cancer-research-network.commedchemexpress.com However, the concentrations required to inhibit these isoforms are significantly higher than those needed for HDAC1 and HDAC2. activemotif.com For instance, some research indicates that romidepsin has a limited effect on HDAC6 activity in certain cell lines, as evidenced by a lack of increased acetylation of α-tubulin, a known substrate of HDAC6. nih.gov

Table 1: Inhibitory Concentration (IC50) of Romidepsin against various HDAC Isoforms

HDAC Isoform IC50 Value Reference
HDAC1 36 nM cancer-research-network.comactivemotif.commedchemexpress.com
HDAC2 47 nM cancer-research-network.comactivemotif.commedchemexpress.com
HDAC4 510 nM cancer-research-network.comactivemotif.commedchemexpress.com
HDAC6 1,400 nM (1.4 µM) cancer-research-network.comactivemotif.commedchemexpress.com

Binding Site Characteristics within HDAC Enzymes

The inhibitory action of romidepsin is a direct result of the interaction between its activated form and the HDAC enzyme. nih.gov The active site of HDAC enzymes contains a critical zinc (Zn) atom that is essential for its catalytic function. nih.gov The free thiol group of the reduced, active romidepsin molecule interacts with this zinc atom within the enzyme's binding pocket. nih.gov This interaction effectively blocks the enzyme's deacetylase activity, preventing it from removing acetyl groups from histones and other protein targets. nih.gov

Global Epigenetic Modulation

Romidepsin, a potent histone deacetylase (HDAC) inhibitor, exerts its therapeutic effects by inducing widespread changes in the epigenetic landscape of cancer cells. nih.gov Its primary mechanism involves the inhibition of class I and II HDACs, which leads to the accumulation of acetyl groups on both histone and non-histone proteins. medscape.comnih.gov This alteration of the cellular acetylome triggers a cascade of events, including the remodeling of chromatin, changes in gene expression, and ultimately, the induction of cell cycle arrest and apoptosis in malignant cells. nih.govpatsnap.com

Histone Acetylation Dynamics (e.g., H3K9, H4 Acetylation)

The inhibition of HDACs by romidepsin leads to a state of histone hyperacetylation, a key mechanism for altering gene expression. patsnap.comnih.gov Histones are the primary protein components of chromatin, and the acetylation of their lysine residues neutralizes their positive charge, weakening their interaction with negatively charged DNA. nih.gov This process results in a more relaxed chromatin structure, making DNA more accessible for transcription. patsnap.comnih.gov

Research has shown that romidepsin preferentially affects the acetylation of specific histone lysine residues. Studies in myeloid leukemia cell lines demonstrated a dose-dependent increase in the acetylation of histone H3 at lysine 9 (H3K9ac) following treatment with romidepsin. nih.govnih.gov This increase in H3K9 acetylation was observed at concentrations that also induced cell death. nih.gov It has been noted that romidepsin preferentially results in the acetylation of lysine residues on histone H3 over that of histone H4. nih.gov In non-small cell lung cancer cells, combination treatment with bortezomib (B1684674) and romidepsin led to the hyperacetylation of both histone H3 and histone H4. nih.gov Furthermore, in studies on endometrial cancer cell lines, romidepsin treatment upregulated the acetylation of both H3 and H4. researchgate.net

Summary of Romidepsin's Effect on Histone Acetylation
Histone TargetObserved EffectCell/Tumor TypeReference
Histone H3 Lysine 9 (H3K9)Increased acetylationMyeloid leukaemia cells nih.govnih.gov
Histone H3Preferential acetylation over H4General observation nih.gov
Histone H3 and H4Increased acetylationEndometrial cancer cells researchgate.net
Histone H3 and H4Hyperacetylation (in combination with Bortezomib)Non-small cell lung cancer (A549) nih.gov
Global HistonesIncreased acetylationPeripheral Blood Mononuclear Cells (PBMCs) from T-cell lymphoma patients nih.gov

Non-Histone Protein Acetylation (e.g., α-Tubulin, NF-κB2)

Beyond histones, HDACs target a wide array of non-histone proteins, and their inhibition by romidepsin can significantly alter cellular functions. nih.govcancer-research-network.com The acetylation status of these proteins can influence their stability, activity, localization, and interactions with other proteins. nih.gov

One such non-histone protein is α-tubulin, a component of microtubules. The acetylation of α-tubulin is primarily regulated by HDAC6. nih.gov Studies have shown that romidepsin, being a selective inhibitor of HDAC1 and HDAC2 with lesser effects on HDAC6, does not lead to a significant increase in the acetylation of α-tubulin in certain cancer cell lines. nih.gov This selectivity highlights the nuanced effects of different HDAC inhibitors on the cellular acetylome. In contrast, treatment of T-cell lymphoma cell lines with romidepsin resulted in a dose-dependent increase in multiple acetylated proteins and a decrease in the levels of HDAC3 and HDAC6. researchgate.net The reduction in HDAC3, which is known to deacetylate NF-κB p65, correlated with an increase in its acetylated form. researchgate.net

Summary of Romidepsin's Effect on Non-Histone Protein Acetylation
Non-Histone ProteinRegulating HDACEffect of RomidepsinCell/Tumor TypeReference
α-TubulinHDAC6Limited to no increase in acetylationMyeloid leukaemia cells nih.gov
NF-κB p65HDAC3Increased acetylation (correlated with decreased HDAC3 levels)T-cell lymphoma cells (PEER, SUPT1) researchgate.net

Impact on DNA Methylation and Demethylase Activity

The interplay between histone acetylation and DNA methylation is a critical aspect of epigenetic regulation. Romidepsin has been shown to influence DNA methylation patterns, suggesting a broader epigenetic modulatory role. nih.govaacrjournals.org Treatment with romidepsin has been associated with DNA hypomethylation, which can lead to the reactivation of silenced tumor suppressor genes. nih.govaacrjournals.org

In malignant T-cells, romidepsin treatment led to the upregulation of the tumor suppressor SFRP1, which was correlated with the hypomethylation of its gene promoter. nih.gov This suggests that romidepsin can indirectly affect DNA methylation, possibly through the inhibition of demethylases or by creating a chromatin environment that is less permissive for DNA methyltransferases (DNMTs). nih.gov Furthermore, studies combining romidepsin with the DNA demethylating agent azacitidine in cutaneous T-cell lymphoma (CTCL) models have demonstrated synergistic anti-proliferative effects. aacrjournals.orgnih.gov Global CpG methylation sequencing revealed that the combination treatment resulted in a unique and more pronounced change in the methylation profile compared to either agent alone. aacrjournals.orgnih.gov It has been suggested that romidepsin can reduce the activity of DNMTs, contributing to the demethylation and subsequent activation of tumor suppressor genes, positioning it as a dual epigenetic therapeutic agent. researchgate.net

Impact of Romidepsin on DNA Methylation
Gene/RegionEffectTreatment ConditionCell/Tumor TypeReference
SFRP1 PromoterHypomethylation and gene upregulationRomidepsin aloneMalignant T-cells nih.gov
Global CpG SitesUnique methylation profile change (hypomethylation)Combination with AzacitidineCTCL cell line (MyLa) and patient tumor cells aacrjournals.orgnih.gov
Tumor Suppressor GenesDemethylation and activationRomidepsin aloneGeneral mechanism researchgate.net

Chromatin Structure Alterations and Transcriptional Accessibility

The primary consequence of romidepsin-induced histone hyperacetylation is the alteration of chromatin structure. nih.govmedscape.com By neutralizing the positive charge of histones, romidepsin causes the condensed chromatin (heterochromatin) to relax into a more open and accessible conformation (euchromatin). patsnap.comnih.gov This "opening" of the chromatin structure allows transcription factors and the RNA polymerase machinery to bind to DNA more readily, thereby increasing transcriptional accessibility and promoting gene expression. patsnap.comnih.gov

This mechanism is central to romidepsin's anti-tumor activity, as it can lead to the re-expression of silenced tumor suppressor genes and other genes involved in cell cycle control, differentiation, and apoptosis. medscape.compatsnap.com For instance, romidepsin-induced accumulation of acetylated histones in the chromatin associated with the VEGF gene promoter has been observed, leading to changes in its expression. nih.gov The inhibition of HDACs by romidepsin results in a global shift in the transcriptional landscape, which is ultimately detrimental to the survival and proliferation of cancer cells. nih.gov

Cellular and Biochemical Consequences in Preclinical Models

Gene Expression Reprogramming

As an HDAC inhibitor, romidepsin's primary mechanism involves altering gene expression. patsnap.comdrugbank.com By inhibiting HDAC enzymes, romidepsin (B612169) leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of various genes, including those that can suppress tumor growth. patsnap.commedscape.com

Differential Gene Expression Profiling

Studies using microarray analysis have revealed that romidepsin treatment leads to significant changes in the gene expression profiles of cancer cells. nih.govnih.gov For instance, in myeloid leukemia cells, treatment with romidepsin resulted in the differential expression of hundreds of genes. nih.gov Notably, a significant number of these genes were upregulated, indicating a broad reactivation of gene transcription. nih.gov Pathway analysis of these differentially expressed genes has pointed towards the involvement of pathways related to oxidation-reduction processes. nih.gov Further research has shown that romidepsin can alter the genomic distribution of histone acetylation and BRD4, a protein that reads histone acetylation marks and activates gene transcription, leading to a reprogramming of the cellular transcriptome. researchgate.net

Upregulation of Tumor Suppressor Genes

A key aspect of romidepsin's anti-cancer activity is its ability to upregulate the expression of tumor suppressor genes. This reactivation of silenced genes can re-establish cellular mechanisms that control growth and induce cell death.

p21/WAF1/Cip1: Numerous studies have demonstrated that romidepsin treatment leads to a significant increase in the expression of the p21 gene (also known as WAF1 or Cip1). nih.govnih.govnih.gov p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest. mdpi.com The upregulation of p21 is a key factor in the cell cycle arrest induced by romidepsin in various cancer cell types, including lung carcinoma and malignant T-cells. nih.govnih.gov However, it has also been noted that in some contexts, the upregulation of p21 might confer a degree of resistance to the cytotoxic effects of HDAC inhibitors by preventing apoptosis. nih.gov

RhoB: The small GTPase RhoB, which functions as a tumor suppressor by regulating cytoskeletal organization and cell cycle progression, is also upregulated by romidepsin.

Downregulation of Pro-Survival Genes

In addition to upregulating tumor suppressors, romidepsin also downregulates the expression of genes that promote cancer cell survival. This dual effect shifts the cellular balance towards apoptosis.

Bcl-xL and XIAP: Studies have shown that romidepsin can decrease the levels of the anti-apoptotic proteins Bcl-xL and X-linked inhibitor of apoptosis protein (XIAP). nih.gov The downregulation of these proteins contributes to the induction of apoptosis in malignant T-cells. nih.gov In some instances, the reduction of Bcl-xL has been observed in combination treatments with other agents. nih.gov

c-Myc: The proto-oncogene c-Myc, which is often overexpressed in cancer and drives proliferation, can be downregulated by romidepsin. This effect can be mediated through the inhibition of signaling pathways like the STAT3 pathway. nih.gov

Cell Cycle Regulation and Arrest Mechanisms

Romidepsin exerts a profound effect on the cell cycle, leading to arrest at different phases in a cell-type-dependent manner. nih.gov This cell cycle arrest is a direct consequence of the altered gene expression, particularly the upregulation of CDK inhibitors like p21. nih.govnih.gov

Preclinical studies have consistently shown that romidepsin can induce cell cycle arrest at both the G0/G1 and G2/M phases.

G0/G1 Arrest: In some cancer cell models, such as ras-mutated fibroblast cells and colon cancer cells, romidepsin treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This arrest is often associated with the increased expression of p21 and the presence of hypophosphorylated retinoblastoma protein (pRb). nih.gov

G2/M Arrest: In other cancer types, including prostate cancer, lung carcinoma, and cholangiocarcinoma, romidepsin induces a block at the G2/M transition. nih.govnih.govnih.gov This arrest is linked to the downregulation of key G2/M regulatory proteins such as Cdc2/Cdk-1 and cyclin B1. nih.govnih.gov In hepatocellular carcinoma cells, romidepsin has been shown to cause a time- and dose-dependent increase in G2/M phase arrest. cancer-research-network.com

The specific cell cycle checkpoint activated by romidepsin can vary depending on the cancer cell type and the concentration of the drug used. nih.gov

Cell Line TypeCell Cycle Arrest PhaseKey Molecular Changes
ras-mutated fibroblast cellsG0/G1Not specified
Colon cancer cellsG0/G1Not specified
Lung carcinoma cellsG2/M↓ Cdc2/Cdk-1, ↓ Cyclin B1, ↑ p21
Prostate cancer cellsG2/MNot specified
Cholangiocarcinoma cellsG2/M↓ Cyclin B1, ↑ p-cdc2
Hepatocellular carcinoma cellsG2/M↑ p-cdc25C

Apoptosis Induction Pathways

A critical outcome of romidepsin treatment in preclinical models is the induction of apoptosis, or programmed cell death. nih.gov This process is a key contributor to its anti-tumor efficacy.

Activation of Intrinsic (Mitochondrial) Apoptotic Pathway

Evidence strongly suggests that romidepsin primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov This pathway is initiated by intracellular stress signals and culminates in the permeabilization of the mitochondrial outer membrane. youtube.comyoutube.com

Key events in romidepsin-induced intrinsic apoptosis include:

Mitochondrial Membrane Potential Disruption: Treatment with romidepsin can lead to a decrease in the mitochondrial membrane potential (MMP). nih.gov

Release of Pro-apoptotic Factors: The disruption of the MMP allows for the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm. youtube.comyoutube.com

Caspase Activation: The released cytochrome c triggers the formation of the apoptosome, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. nih.govcancer-research-network.comcancer-research-network.com The cleavage and activation of these caspases are hallmarks of apoptosis and have been observed in various cancer cell lines treated with romidepsin. nih.govnih.gov This caspase-dependent apoptosis can be blocked by pan-caspase inhibitors. nih.gov

PARP Cleavage: Activated executioner caspases cleave cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is another indicator of apoptosis. nih.govnih.gov

Modulation of Key Intracellular Signaling Networks

Romidepsin has been shown to effectively inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical pro-survival network that is frequently overactive in cancer cells. nih.govnih.gov In preclinical studies involving malignant T-cell lines, Romidepsin treatment led to the inhibition of this pathway. nih.gov Further research in T-cell lymphoma models demonstrated that the apoptosis induced by Romidepsin, in combination with lenalidomide (B1683929), was mediated by the dephosphorylation of AKT, a key kinase in the pathway. nih.govresearchgate.net The disruption of PI3K/AKT signaling is a significant component of Romidepsin's antitumor activity, contributing to the suppression of cell survival signals. nih.gov

In contrast to its inhibitory effect on pro-survival pathways, Romidepsin actively triggers pro-apoptotic stress signaling cascades. A key pathway activated by Romidepsin is the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway. nih.gov In malignant T-cell lines such as PEER and SUPT1, exposure to Romidepsin resulted in increased phosphorylation of SAPK/JNK at threonine 183/tyrosine 185. nih.gov This activation is believed to be a response to cellular stress induced by the drug, including the production of reactive oxygen species (ROS) and mitochondrial disruption. nih.gov The activation of the JNK pathway leads to the upregulation and phosphorylation of downstream targets like the transcription factor c-JUN, which in turn promotes apoptosis. nih.gov This suggests that Romidepsin converts cellular stress signals into a definitive apoptotic response. nih.gov

Cell LinePathway ComponentEffect of RomidepsinReference
PEER, SUPT1 SAPK/JNKIncreased phosphorylation nih.gov
SUPT1 c-JUNIncreased phosphorylation and protein level nih.gov
PEER, SUPT1 p16 INK4AIncreased protein level nih.gov

Romidepsin treatment can lead to the accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. nih.govnih.gov This triggers a cellular signaling cascade called the unfolded protein response (UPR). nih.govnih.gov The commitment of malignant T-cells to apoptosis following Romidepsin exposure has been correlated with the activation of the UPR pathway. nih.gov Similarly, in T-cell lymphoma cells, apoptosis was associated with an increase in the hallmarks of ER stress and the activation of UPR sensors. nih.govresearchgate.net While the UPR is initially a pro-survival response aimed at restoring protein homeostasis, prolonged or overwhelming ER stress, as induced by Romidepsin, can switch the UPR to a pro-apoptotic mode, thereby contributing to cell death. nih.gov

The Wnt/β-catenin signaling pathway is another pro-survival network that is targeted by Romidepsin. nih.govnih.gov In preclinical models of malignant T-cells, Romidepsin was found to inhibit this pathway, which is often constitutively active in hematological malignancies. nih.gov Treatment with Romidepsin led to a dose-dependent decrease in the protein levels of β-catenin, the central effector of the pathway. nih.gov Mechanistically, this was linked to the increased expression of Secreted Frizzled-Related Protein 1 (SFRP1), a negative regulator of the Wnt pathway. nih.gov Romidepsin was shown to increase SFRP1 expression at both the transcriptional and translational levels, likely due to the hypomethylation of the SFRP1 gene promoter. nih.gov By downregulating β-catenin, Romidepsin also inhibits the expression of its downstream pro-survival target genes, such as c-MYC and SURVIVIN. nih.gov

Cell Line/SampleTarget MoleculeEffect of RomidepsinMechanismReference
PEER, SUPT1, Patient J β-cateninDose-dependent decreaseUpregulation of SFRP1 nih.gov
PEER, SUPT1 SFRP1Increased mRNA and protein expressionHypomethylation of gene promoter nih.gov
PEER, SUPT1 c-MYC, SURVIVINDecreased expressionDownstream effect of β-catenin inhibition nih.gov

STAT3 Signaling Modulation

Romidepsin has been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of cancer cell proliferation, survival, and immune evasion. researchgate.net In preclinical models of T-cell lymphoma, romidepsin treatment has been associated with a reduction in the phosphorylation of STAT3. nih.govnih.gov This dephosphorylation event is significant as it inactivates STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes.

A key downstream target of STAT3, the proto-oncogene c-myc, has also been observed to be downregulated following romidepsin treatment in T-cell lymphoma cell lines. nih.gov The inhibition of STAT3 phosphorylation and the subsequent reduction in c-myc expression underscore a crucial mechanism by which romidepsin exerts its anti-proliferative and pro-apoptotic effects. In combination studies, the synergistic effect of romidepsin with other agents like lenalidomide or afatinib (B358) in T-cell lymphoma models has been partly attributed to the enhanced downregulation of the JAK/STAT signaling pathway, leading to decreased levels of phosphorylated STAT1, STAT3, and STAT5. nih.govnih.gov

NF-κB Activation and Downregulation

The effect of romidepsin on the nuclear factor-kappa B (NF-κB) signaling pathway in preclinical models appears to be context-dependent. Some studies have reported that romidepsin can lead to the downregulation of genes involved in the pro-survival NF-κB pathway in malignant T-cells. nih.gov This suggests that in certain cancer types, romidepsin may exert its anti-tumor effects by suppressing NF-κB-mediated survival signals.

Conversely, other preclinical investigations have indicated a more complex interaction. For instance, in some lymphoma models, romidepsin treatment was found to induce the activation of NF-κB. nih.gov However, this activation was effectively blocked by the co-administration of the proteasome inhibitor bortezomib (B1684674). nih.gov This finding suggests a potential for synergistic therapeutic strategies, where the inhibition of the proteasome can counteract any pro-survival NF-κB signaling that might be induced by romidepsin in specific cellular contexts. Furthermore, in romidepsin-resistant lymphoma cell lines, higher levels of nuclear NF-κB have been observed, implying that activation of this pathway could be a mechanism of resistance to the drug. nih.gov

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

A significant cellular consequence of romidepsin treatment in preclinical cancer models is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov This has been observed in various cancer cell lines, including those from leukemia, urinary bladder cancer, and T-cell lymphomas. nih.govnih.gov The accumulation of ROS can overwhelm the cellular antioxidant capacity, leading to damage of cellular components, including lipids, proteins, and DNA.

The romidepsin-induced increase in ROS is closely linked to mitochondrial dysfunction. nih.gov Preclinical studies have demonstrated that exposure to romidepsin leads to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial damage. nih.gov This disruption of mitochondrial integrity can trigger the release of pro-apoptotic factors from the mitochondria into the cytoplasm, thereby initiating the intrinsic apoptotic cascade. The generation of ROS is considered a key mechanism contributing to the cytotoxic and pro-apoptotic effects of romidepsin.

Induction of DNA Damage Response

Romidepsin has been shown to elicit a DNA damage response in malignant T-cells. nih.gov A key indicator of this response is the increased phosphorylation of histone H2AX (γ-H2AX), which serves as a marker for DNA double-strand breaks. nih.gov The induction of DNA damage is likely a multifactorial process, potentially stemming from the increased production of reactive oxygen species and the drug's impact on chromatin structure and DNA replication processes. nih.gov

The cellular response to DNA damage involves the activation of complex signaling cascades, primarily orchestrated by the ATM-Chk2 and ATR-Chk1 pathways, which coordinate to arrest the cell cycle and initiate DNA repair or, if the damage is irreparable, trigger apoptosis. nih.govresearchgate.netcapes.gov.brmdpi.commdpi.com While romidepsin clearly activates a DNA damage response, the precise roles and interplay of the ATM and ATR signaling pathways in mediating the cellular consequences of romidepsin-induced DNA damage are still under investigation.

Effects on Angiogenesis Inhibition in Preclinical Models

Romidepsin demonstrates significant anti-angiogenic properties in various preclinical models. nih.govnih.gov A primary mechanism underlying this effect is the downregulation of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov In prostate cancer cell lines, romidepsin treatment led to a substantial decrease in VEGF mRNA expression. nih.gov

Furthermore, romidepsin has been shown to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor that regulates the expression of VEGF and other genes involved in angiogenesis, particularly under hypoxic conditions found in the tumor microenvironment. nih.govnih.govarchivepp.commdpi.com By suppressing HIF-1α, romidepsin effectively curtails the cellular response to hypoxia, thereby inhibiting a major driver of tumor angiogenesis. The anti-angiogenic effects of romidepsin are attributed to its ability to induce the accumulation of acetylated histones in the promoter region of the VEGF gene, leading to the suppression of its transcription. nih.gov

Influence on Cellular Differentiation and Reprogramming (e.g., Mesenchymal Stem Cells Osteogenic/Adipocytic Differentiation)

Romidepsin has been found to exert a significant influence on the differentiation of human mesenchymal stem cells (MSCs). nih.govhbku.edu.qanih.govresearchgate.netresearchgate.net In in vitro studies, exposure of bone marrow-derived MSCs to romidepsin enhanced both osteogenic (bone-forming) and adipocytic (fat-forming) differentiation. nih.govhbku.edu.qanih.govresearchgate.netresearchgate.net

This effect is mediated through its primary action as a histone deacetylase (HDAC) inhibitor. By inhibiting HDAC1 and HDAC2, romidepsin treatment leads to an increase in histone H3 lysine (B10760008) 9 acetylation (H3K9Ac) in the promoter regions of key lineage-specific transcription factors. nih.govhbku.edu.qanih.gov For adipogenesis, this includes increased expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and Krüppel-like factor 15 (KLF15). nih.govhbku.edu.qanih.gov For osteogenesis, romidepsin enhances the expression of osterix (SP7) and alkaline phosphatase (ALP). nih.govhbku.edu.qanih.gov These findings highlight romidepsin's ability to modulate the epigenetic landscape of MSCs, thereby influencing their cell fate decisions.

Impact on Tumor Microenvironment Components

Romidepsin has demonstrated the capacity to modulate several components of the tumor microenvironment (TME) in preclinical models. Its anti-angiogenic effects, as detailed previously, represent a significant impact on the TME by disrupting the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govnih.govresearchgate.net

Beyond angiogenesis, romidepsin can also influence the immune components within the TME. Studies have shown that romidepsin can enhance the anti-tumor immune response. For example, in a lung adenocarcinoma model, romidepsin induced a potent T-cell-dependent anti-tumor response and augmented the therapeutic efficacy of PD-1 inhibitors. researchgate.net This suggests that romidepsin can remodel the TME to be more permissive to immune-mediated tumor cell killing. Furthermore, in preclinical models of T-cell lymphoma and large granular lymphocyte leukemia, a nanoparticle formulation of romidepsin was shown to have superior efficacy, which may be related to its effects on the TME. researchgate.netnih.govbiorxiv.org The interplay between cancer cells and various stromal cells, such as cancer-associated fibroblasts (CAFs) and immune cells, is critical for cancer progression, and romidepsin's ability to modulate these interactions is an active area of investigation. mdpi.com

Mechanisms of Romidepsin Resistance in Research Models

Role of Multidrug Resistance Proteins (e.g., P-glycoprotein/ABCB1/MDR1)

A predominant mechanism of acquired resistance to romidepsin (B612169) in laboratory settings is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov These proteins actively remove chemotherapeutic agents from within cancer cells, lowering the intracellular drug concentration to sub-lethal levels. youtube.com

P-glycoprotein (Pgp), encoded by the ABCB1 (also known as MDR1) gene, is the most significant of these transporters in conferring romidepsin resistance. nih.govfrontiersin.org Studies have shown that romidepsin is a substrate for Pgp. nih.gov Cell lines selected for romidepsin resistance in vitro consistently demonstrate increased expression of Pgp. nih.gov This elevated Pgp expression is not only a consequence of selection pressure but can also be directly induced by romidepsin treatment itself. nih.govaacrjournals.org The induced resistance is not limited to romidepsin; these cells also become cross-resistant to other Pgp substrates like taxol and vincristine. nih.gov Crucially, the resistance to romidepsin in these Pgp-overexpressing cells can be reversed by the use of Pgp inhibitors, confirming the central role of this efflux pump. nih.gov

While Pgp is the dominant player, other ABC transporters have also been implicated. The multidrug resistance-associated protein-1 (MRP1/ABCC1) has been found to confer resistance to romidepsin, although to a lesser degree than Pgp. nih.gov

Interestingly, while Pgp-mediated efflux is a major mechanism of resistance in cell line models, its clinical relevance in patients has been less clear. For instance, one study on cutaneous T-cell lymphoma (CTCL) patients did not find a direct correlation between ABCB1 gene expression in tumor biopsies and a lack of response to romidepsin treatment, suggesting other resistance mechanisms are at play in a clinical context. nih.gov

Multidrug Resistance Protein Gene Name Function in Romidepsin Resistance Key Findings
P-glycoprotein (Pgp)ABCB1 / MDR1Acts as an efflux pump to remove romidepsin from the cell. youtube.comRomidepsin is a substrate of Pgp. nih.gov Overexpression is a dominant in vitro resistance mechanism. nih.gov Resistance can be reversed by Pgp inhibitors. nih.gov
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Contributes to romidepsin efflux, but to a lesser extent than Pgp. nih.govCell lines expressing MRP1 show some resistance to romidepsin. nih.gov

Overexpression of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-XL)

Romidepsin exerts its cytotoxic effects in large part by inducing apoptosis. Consequently, cancer cells can develop resistance by upregulating anti-apoptotic proteins, which block the cell death signaling cascade. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and alterations in their expression can significantly impact sensitivity to romidepsin.

Research has demonstrated that high expression levels of the anti-apoptotic protein Bcl-2 can confer resistance to romidepsin. nih.gov In contrast to other HDAC inhibitors where both high Bcl-2 and Bcl-xL levels provide resistance, for romidepsin, high Bcl-2 expression appears to be a more specific mechanism of resistance. nih.gov In some B-cell lymphoma cell lines, romidepsin treatment was shown to reduce the levels of Bcl-xL in sensitive cells, while having little effect on Bcl-2 levels. researchgate.net

The interplay between romidepsin and Bcl-2 family proteins is complex. For example, the cytokine Interleukin-10 (IL-10) is a known promoter of Bcl-2 expression and may contribute to an apoptosis-related resistance mechanism. nih.gov Studies have shown that romidepsin can reduce IL-10 secretion, suggesting an indirect way it may counteract this resistance pathway. nih.gov Furthermore, combining romidepsin with other agents can lead to the downregulation of other anti-apoptotic proteins like Mcl-1 and Bcl-xL, enhancing tumor cell death. nih.gov These findings underscore the importance of the apoptotic threshold, dictated by the balance of pro- and anti-apoptotic Bcl-2 family proteins, in determining cellular response to romidepsin.

Anti-Apoptotic Protein Function in Apoptosis Role in Romidepsin Resistance Research Findings
Bcl-2 (B-cell lymphoma 2)Inhibits apoptosis by sequestering pro-apoptotic factors. ashpublications.orgHigh expression levels can confer resistance to romidepsin. nih.govElevated Bcl-2 is linked to resistance, while some other HDAC inhibitors are resisted by both Bcl-2 and Bcl-xL. nih.gov
Bcl-xL (B-cell lymphoma-extra large)Inhibits apoptosis, similar to Bcl-2. nih.govIts role in romidepsin resistance is less direct than Bcl-2's.Romidepsin treatment can reduce Bcl-xL levels in sensitive cell lines. researchgate.net Combination treatments with romidepsin can downregulate Bcl-xL. nih.gov
Mcl-1 (Myeloid cell leukemia 1)An anti-apoptotic protein of the Bcl-2 family.Its downregulation can sensitize cells to romidepsin.Combination of romidepsin with other drugs can trigger Mcl-1 downregulation. nih.gov

Compensatory Activation of Survival Signaling Pathways

When romidepsin inhibits HDACs and disrupts normal cellular processes, cancer cells can sometimes compensate by activating alternative pro-survival signaling pathways. This adaptive response allows them to bypass the drug's cytotoxic effects and continue to proliferate.

The mitogen-activated protein kinase (MAPK) pathway is one of the most frequently implicated survival pathways in romidepsin resistance. nih.govsanguinebio.com Activation of this pathway, specifically through the kinase MEK, has been shown to be a critical resistance mechanism. nih.gov Studies using CTCL cell lines made resistant to romidepsin found a 4- to 8-fold increase in MEK phosphorylation. aacrjournals.orgaacrjournals.org Enforced expression of a constitutively active form of MEK1 was sufficient to reduce the cell-killing effects of romidepsin. nih.gov Consequently, combining romidepsin with MEK inhibitors has been shown to overcome this resistance and increase apoptosis in resistant cells. nih.govaacrjournals.org

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another crucial pro-survival cascade that can be modulated by romidepsin. nih.govnih.gov While some studies suggest that activation of this pathway is associated with resistance to HDAC inhibitors, others show that romidepsin itself can inhibit the PI3K/AKT/mTOR pathway in malignant T-cells. nih.govnih.gov The combination of romidepsin with AKT inhibitors has been found to result in synergistic cytotoxicity, suggesting that in some contexts, this pathway's activity is a key determinant of cell survival. nih.gov

Other signaling pathways have also been identified. The JAK/STAT pathway, particularly STAT3, has been implicated in resistance to HDAC inhibitors. nih.govnih.gov Romidepsin treatment has been shown to decrease STAT3 levels, and persistent activation of this pathway may contribute to resistance. nih.govnih.gov Additionally, romidepsin has been observed to inhibit the Wnt/β-catenin pro-survival pathway. nih.govnih.gov

Signaling Pathway General Function Role in Romidepsin Resistance Key Research Findings
MAPK/MEK/ERKRegulates cell growth, proliferation, and survival.Activation is a key mechanism of resistance. nih.govResistant cells show increased MEK phosphorylation. aacrjournals.orgaacrjournals.org MEK inhibitors can reverse romidepsin resistance. nih.govaacrjournals.org
PI3K/AKT/mTORPromotes cell survival, growth, and proliferation.Its activation can contribute to resistance. nih.govRomidepsin can inhibit this pathway in some cancer cells. nih.govnih.gov Combination with AKT inhibitors shows synergistic cytotoxicity. nih.gov
JAK/STATInvolved in cytokine signaling, cell growth, and survival.Activation may mediate resistance to romidepsin. nih.govRomidepsin can decrease STAT3 levels. nih.gov Persistent JAK/STAT signaling is linked to resistance. nih.gov
Wnt/β-cateninRegulates gene transcription related to cell proliferation.Its inhibition is part of romidepsin's mechanism of action.Romidepsin treatment can decrease levels of β-catenin. nih.govnih.gov

Preclinical Combination Therapy Strategies and Rationales

Synergistic Epigenetic Combination Approaches

The combination of HDAC inhibitors like romidepsin (B612169) with DNA methyltransferase (DNMT) inhibitors such as azacitidine and decitabine (B1684300) is founded on the principle of dual epigenetic modulation. While DNMT inhibitors prevent DNA methylation, leading to the re-expression of silenced tumor suppressor genes, HDAC inhibitors promote a more open chromatin structure, further facilitating gene transcription. This synergistic approach aims to reactivate silenced genes more effectively than either agent alone.

Preclinical studies in T-cell lymphoma (TCL) models have demonstrated marked synergy between romidepsin and the hypomethylating agent 5-azacytidine. nih.govashpublications.org This combination has shown enhanced efficacy in preclinical models, providing a strong rationale for its clinical investigation. nih.govashpublications.org In vitro work established major class synergy between HDAC inhibitors and hypomethylating agents across a diverse panel of peripheral T-cell lymphoma (PTCL) cell lines and in an in vivo xenograft model of T-cell lymphoma. ashpublications.org These preclinical findings led to clinical trials that confirmed the combination's high activity in patients with PTCL. nih.govnih.govashpublications.orgashpublications.org

ComponentFindingModel System
Romidepsin + 5-azacitidine Marked synergyPreclinical T-cell lymphoma models nih.govashpublications.orgashpublications.org
Romidepsin + 5-azacitidine Enhanced efficacyIn vivo xenograft model of T-cell lymphoma ashpublications.org

Combinations with Proteasome Inhibitors (e.g., Bortezomib)

The rationale for combining romidepsin with proteasome inhibitors like bortezomib (B1684674) stems from their complementary effects on cancer cell survival pathways. HDAC inhibitors can induce the accumulation of misfolded proteins, creating a state of cellular stress. Proteasome inhibitors block the degradation of these proteins, leading to overwhelming proteotoxic stress and triggering apoptosis.

Preclinical studies have consistently shown synergistic interactions between romidepsin and bortezomib in various cancer models, including chronic lymphocytic leukemia (CLL) and multiple myeloma. nih.govnih.gov In CLL cells, the combination of sublethal concentrations of romidepsin and bortezomib induced synergistic cell death. nih.gov Mechanistically, bortezomib was found to prevent the romidepsin-induced activation of the pro-survival NF-κB pathway. nih.gov This was associated with the downregulation of NF-κB target genes like Bcl-xL and XIAP, and an increase in the pro-apoptotic protein Bim. nih.govnih.gov

ComponentFindingMechanismModel System
Romidepsin + Bortezomib Synergistic cytotoxicityPromotion of oxidative injury, disruption of aggresome function, induction of endoplasmic reticulum stress. nih.govCultured and primary patient-derived CLL cells nih.gov
Romidepsin + Bortezomib Synergistic apoptosisPrevention of romidepsin-induced NF-κB activation, downregulation of Bcl-xL and XIAP, increased Bim expression. nih.govnih.govCLL cells nih.gov

Integration with Kinase Inhibitors (e.g., PI3K Inhibitors, Aurora A Kinase Inhibitors like Alisertib)

Combining romidepsin with kinase inhibitors targets both epigenetic regulation and key signaling pathways that drive cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, and its inhibition can complement the pro-apoptotic effects of romidepsin. Aurora A kinase is a crucial regulator of mitosis, and its inhibition by agents like alisertib (B1683940) can induce cell cycle arrest and apoptosis, effects that can be potentiated by HDAC inhibition.

Preclinical studies have demonstrated synergistic anti-tumor activity when combining romidepsin with PI3K inhibitors in T-cell lymphoma cell lines. haematologica.org The combination of romidepsin with the Aurora A kinase inhibitor alisertib has also shown synergistic activity against T-cell lymphomas in preclinical models. mdedge.commdedge.com In cutaneous T-cell lymphoma (CTCL) cell lines, the combination demonstrated synergy at specific concentrations of alisertib. mdedge.commdedge.com Mechanistically, the combination leads to an increase in the sub-G1 population, indicative of cell death, and further increases in cells arrested in the G2/M phase of the cell cycle. mdedge.com This is accompanied by enhanced cleavage of caspase-3 and PARP, an increase in the pro-apoptotic protein PUMA, and a decrease in the anti-apoptotic protein Bcl-xL. mdedge.com

ComponentFindingMechanismModel System
Romidepsin + PI3K δ/γ inhibitors Synergistic anti-tumor potentialNot specifiedT-cell lymphoma cell lines haematologica.org
Romidepsin + Alisertib Synergistic activityIncreased sub-G1 population, G2/M arrest, increased caspase-3 and PARP cleavage, increased PUMA, decreased Bcl-xL. mdedge.comCutaneous T-cell lymphoma (CTCL) cell lines mdedge.commdedge.com

Synergy with Conventional Chemotherapeutic Agents (e.g., Cisplatin (B142131), Etoposide (B1684455), Nab-Paclitaxel)

The combination of romidepsin with conventional cytotoxic agents is based on the premise that altering chromatin structure can enhance the accessibility of DNA to damaging agents, thereby increasing their efficacy. Romidepsin can also modulate the expression of genes involved in DNA repair and apoptosis, further sensitizing cancer cells to chemotherapy.

Preclinical studies have shown that romidepsin enhances the cytotoxic effects of cisplatin in ovarian cancer cells. nih.gov The combination augmented DNA damage-induced apoptosis, as evidenced by increased expression of γH2AX, RAD51, and 53BP1. nih.gov In vivo, the combination of romidepsin and cisplatin led to a reduction in tumor weight and volume in a mouse model of ovarian cancer. nih.gov Synergy has also been reported between romidepsin and etoposide in small-cell lung cancer cells. nih.gov Furthermore, the combination of romidepsin and pralatrexate, a folate analog chemotherapeutic, has demonstrated potent synergy in preclinical models of T-cell lymphoma. nih.govnih.govashpublications.org

ComponentFindingMechanismModel System
Romidepsin + Cisplatin Enhanced cytotoxicity, augmented DNA damage-induced apoptosis. nih.govIncreased expression of γH2AX, RAD51, and 53BP1. nih.govOvarian cancer cells and in vivo mouse model nih.gov
Romidepsin + Etoposide SynergyNot specifiedSmall-cell lung cancer cells nih.gov
Romidepsin + Pralatrexate Potent synergyNot specifiedPreclinical models of T-cell lymphoma nih.govnih.govashpublications.org

Combination with Immunomodulatory Agents (e.g., Lenalidomide)

The combination of romidepsin with immunomodulatory agents like lenalidomide (B1683929) aims to attack cancer cells through multiple mechanisms, including direct cytotoxicity and modulation of the tumor microenvironment. Lenalidomide has known immunomodulatory and anti-angiogenic properties, which can complement the epigenetic effects of romidepsin.

Preclinical studies in T-cell lymphoma cell lines have demonstrated that the combination of romidepsin and lenalidomide can have synergistic or additive cytotoxic effects. nih.gov This combination was shown to induce apoptosis, increase the production of reactive oxygen species (ROS), and activate caspases-8, -9, and -3, as well as PARP. nih.gov The induction of apoptosis was associated with increased markers of endoplasmic reticulum (ER) stress and was mediated by the dephosphorylation of the AKT, MAPK/ERK, and STAT3 pathways. nih.gov These preclinical findings suggest a promising therapeutic strategy for T-cell lymphoma. nih.govashpublications.org

ComponentFindingMechanismModel System
Romidepsin + Lenalidomide Synergistic effect in Hut-78 cells, additive in Karpas-299 cells. nih.govInduction of apoptosis, increased ROS, activation of caspases, increased ER stress, dephosphorylation of AKT, MAPK/ERK, and STAT3. nih.govT-cell lymphoma cell lines (Hut-78, Karpas-299) nih.gov

Enhanced Apoptosis Induction with Death Receptor Ligands (e.g., TRAIL, CD95)

Romidepsin can sensitize cancer cells to apoptosis induced by death receptor ligands such as TNF-related apoptosis-inducing ligand (TRAIL) and CD95 (Fas). Death receptors are cell surface proteins that, upon binding to their respective ligands, trigger the extrinsic apoptotic pathway. Romidepsin can enhance this process by upregulating the expression of death receptors or downregulating anti-apoptotic proteins that inhibit this pathway.

In preclinical studies, mantle cell lymphoma and follicular lymphoma cells treated with romidepsin alone showed minimal apoptosis. However, co-incubation with CD95 or TRAIL resulted in a marked synergistic induction of apoptosis. nih.gov This synergy was attributed to the facilitation of an active death-inducing signaling complex (DISC), which led to the rapid activation of caspase-8. nih.gov

ComponentFindingMechanismModel System
Romidepsin + CD95 or TRAIL Marked synergistic induction of apoptosisFacilitation of active DISC formation, leading to rapid activation of caspase-8. nih.govMantle cell lymphoma and follicular lymphoma cells nih.gov

Development of Nanoparticle Formulations for Improved Preclinical Efficacy

The therapeutic potential of romidepsin in preclinical settings has been further explored through the development of advanced drug delivery systems, specifically nanoparticle formulations. This strategy aims to overcome the inherent limitations of the free drug, such as its short half-life and high protein binding, thereby enhancing its efficacy and safety profile. digitellinc.com The rationale behind encapsulating romidepsin within nanoparticles is to improve its pharmacokinetic properties, increase its accumulation in tumor tissues, and provide a more sustained release of the active agent. researchgate.netbiorxiv.org

Research has focused on the use of polymer-based nanoparticles due to their biocompatibility, stability, and versatility in encapsulating a wide range of therapeutic agents. biorxiv.org In particular, amphiphilic di-block copolymers have been successfully employed to create a novel nanoparticle formulation of romidepsin, termed "Nanoromidepsin". nih.govdntb.gov.uanih.gov This innovative approach has demonstrated superior preclinical efficacy compared to the free form of the drug. nih.govdntb.gov.uanih.gov

The development of Nanoromidepsin involved a meticulous process of selecting appropriate polymers and optimizing the formulation to achieve desired physicochemical characteristics. biorxiv.org A key aspect of this research has been the use of a solvent displacement or nanoprecipitation technique to synthesize the nanoparticles, which allows for precise control over their size and drug-loading capacity. biorxiv.orgbiorxiv.org This method has proven effective in creating uniform, spherical nanoparticles with a high encapsulation efficiency. digitellinc.combiorxiv.org

The following tables summarize the key characteristics and preclinical efficacy of Nanoromidepsin based on published research findings.

Table 1: Physicochemical Properties of Nanoromidepsin

ParameterValueSource
Core Composition mPEG-PDLLA or mPEG-PLGA biorxiv.org
Surface-Active Agent Poloxamer-188 biorxiv.org
Hydrodynamic Diameter 46 ± 5 nm digitellinc.com
Polydispersity Index (PDI) 0.145 - 0.27 biorxiv.orgashpublications.org
Zeta Potential Slightly negative digitellinc.com
Drug Encapsulation Efficiency > 50% (>500 µg/mL) digitellinc.com
Morphology Uniform spherical biorxiv.org

Table 2: Preclinical Efficacy of Nanoromidepsin in T-Cell Lymphoma Models

Model SystemKey FindingsSource
In Vitro T-Cell Lymphoma (TCL) Cell Lines - Consistently sensitive to Nanoromidepsin (IC50: 0.7-1.9 nM), comparable to free romidepsin.- Induced apoptosis similar to free romidepsin.- Demonstrated superior or comparable H3/H4 acetylation compared to free romidepsin. biorxiv.orgashpublications.org
Ex Vivo Large Granular Lymphocyte (LGL) Leukemia Primary Patient Samples - Exhibited superior anti-tumor efficacy. nih.govdntb.gov.uanih.gov
Murine T-Cell Lymphoma Xenografts - Demonstrated greater accumulation in tumors.- Showed a statistically significant improvement in overall survival compared to free romidepsin. nih.govnih.gov

Chemical Synthesis and Analog Development of Romidepsin and Depsipeptides

Early Total Synthesis Strategies

The total synthesis of Romidepsin (B612169) is a significant challenge due to its complex macrocyclic structure, which includes multiple stereocenters, a sensitive (Z)-ethylidene double bond, and a disulfide bridge. Early synthetic strategies were crucial for confirming its structure and providing access to analogs for structure-activity relationship studies.

A key strategic decision in the synthesis of this macrocycle is the point of ring closure. Two primary approaches have been established: macrolactonization (formation of the ester bond) and macrolactamization (formation of an amide bond).

Macrolactamization: To circumvent the issues associated with macrolactonization, alternative strategies were developed where the macrocycle is closed via amide bond formation. In one such approach, the ester bond is formed intermolecularly at an earlier stage of the synthesis. acs.org This strategically different route allows for a more efficient final macrocyclization step by forming one of the peptide's amide bonds, which proved to be less problematic than the ester formation. acs.org This strategy highlights the importance of synthetic planning in achieving the efficient construction of complex natural products.

Solid-phase synthesis has also been explored as a generalizable route toward Romidepsin analogs. One method utilized a latent thioester solid-phase linker, which was synthesized in three steps with a 92% yield. nih.gov This approach allows for the assembly of the linear precursor on a solid support, followed by chemoselective unmasking of the thioester and subsequent cyclization to form the depsipeptide macrocycle. nih.gov

Structure-Activity Relationship (SAR) Studies of FK228 Analogs

Understanding the relationship between the structure of Romidepsin and its biological activity is key to developing improved inhibitors. A pivotal discovery was that Romidepsin itself is a prodrug. The intramolecular disulfide bond is rapidly reduced inside the cell, a process involving cellular glutathione, to yield the active form, known as redFK. aacrjournals.org This reduction exposes two free sulfhydryl groups. Computer modeling suggests that one of these sulfhydryl groups interacts directly with the zinc ion in the catalytic active site of Class I HDAC enzymes, which is the primary mechanism of inhibition. aacrjournals.org

SAR studies have focused on modifying different parts of the Romidepsin scaffold to probe their importance for activity and selectivity.

The Disulfide Bridge: The disulfide bond is essential for cell permeability and acts as a stable precursor form. Its reduction is required for HDAC inhibitory activity, as the resulting thiol group is the zinc-binding element. researchgate.netpatsnap.com

The Macrocycle Core: The bicyclic peptide structure provides a rigid scaffold that correctly positions the zinc-binding thiol and the "cap" group, which interacts with residues at the rim of the enzyme's active site.

Side Chain Modifications: By employing structure-based optimization, researchers have synthesized various FK228 analogs with modifications at different positions. For instance, analogs with changes at the C4 and C7 positions have been created, leading to the identification of potent and highly isoform-selective Class I HDAC inhibitors. researchgate.net These studies have provided novel insights into the structure-activity relationship of this class of compounds. researchgate.net

Rational Design and Synthesis of Dual-Targeting Inhibitors (e.g., HDAC/PI3K Dual Inhibitors)

A groundbreaking discovery was that Romidepsin and its analogs possess a secondary activity as inhibitors of phosphatidylinositol 3-kinase (PI3K). researchgate.netelsevierpure.com The PI3K signaling pathway is frequently overactivated in cancer, making it an attractive therapeutic target. The finding that a single molecule can inhibit both HDAC and PI3K pathways is significant, as combination therapy with separate HDAC and PI3K inhibitors has been shown to induce cancer cell death synergistically. researchgate.netnih.gov This has spurred the rational design of dual-target inhibitors based on the Romidepsin scaffold.

Through structural optimization of Romidepsin analogs, compound FK-A11 was identified as a particularly potent HDAC/PI3K dual inhibitor. researchgate.netpatsnap.comnih.gov FK-A11 demonstrated stronger cytotoxic effects in human cancer cells than the parent compound, Romidepsin. elsevierpure.comnih.gov Biochemical studies revealed several key properties of these dual-targeting analogs:

FK-A11 acts as an ATP-competitive inhibitor of PI3K. patsnap.comelsevierpure.comnih.gov

It functions as a pan-p110 isoform inhibitor, targeting multiple PI3K alpha isoforms. elsevierpure.comnih.gov

The PI3K inhibitory activity is highly selective; FK-A11 showed preferential inhibition of PI3K when tested against a panel of 22 other cellular kinases. elsevierpure.comnih.gov

Interestingly, the conformational change resulting from the reduction of the internal disulfide bond, which is critical for HDAC inhibition, does not affect the compound's ability to inhibit PI3K. researchgate.netelsevierpure.comnih.gov

Molecular modeling and binding affinity analyses have helped to identify the structural features that determine the potency of PI3K inhibition, confirming that Romidepsin analogs can function as true HDAC/PI3K dual inhibitors. patsnap.comelsevierpure.com

Exploration of Novel Depsipeptide Scaffolds with HDAC Inhibitory Activity (e.g., Azumamides)

The success of Romidepsin has encouraged the exploration of other natural and synthetic depsipeptides as potential HDAC inhibitors. nih.gov The azumamides are a class of cyclic tetrapeptide HDAC inhibitors isolated from the marine sponge Mycale izuensis. nih.gov These compounds have drawn significant attention due to their potent HDAC inhibitory activity and unique structural features. nih.gov

Structurally, azumamides A-E are composed of three D-α-amino acids and an unusual β-amino acid, such as 3-amino-2-methyl-5-nonenedioic acid-9-amide (Amnna) or 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda). nih.gov Unlike many other natural cyclopeptides, azumamides feature a retro-arrangement in their peptide backbone, and all of their amino acid residues possess a D-configuration. nih.gov

The total synthesis of azumamides A-E has been achieved, which not only confirmed their assigned structures but also enabled a full evaluation of their HDAC inhibitory profiles. acs.orgnih.gov One of the most challenging aspects of the synthesis was the stereoselective creation of the non-canonical β-amino acid building blocks. researchgate.net The synthetic efforts revealed unexpected differences in potency among the family members. Specifically, azumamide C and azumamide E were identified as potent inhibitors of HDAC10 and HDAC11, highlighting the potential of novel depsipeptide scaffolds to yield inhibitors with different isoform selectivity profiles compared to Romidepsin. acs.orgnih.gov

Table of Mentioned Compounds

Advanced Research Methodologies Applied to Romidepsin Studies

Transcriptomic Profiling (Gene Expression Microarrays, RNA-sequencing)

Transcriptomic profiling, utilizing technologies like gene expression microarrays and RNA-sequencing (RNA-seq), has been instrumental in elucidating the broad changes in gene expression induced by Romidepsin (B612169). nih.govnih.govyoutube.com These methods allow for a global view of how Romidepsin alters the transcriptional landscape of cancer cells. youtube.comyoutube.com

Studies using Affymetrix HG U133 plus 2.0 arrays on SKM1 myeloid leukemia cells treated with Romidepsin revealed significant alterations in gene expression. nih.gov Similarly, RNA-sequencing of Romidepsin-treated metaplastic breast carcinoma cells (TU-BcX-4IC) identified changes in the expression of genes related to the epithelial-mesenchymal transition (EMT), cell cycle regulation, and the extracellular matrix. researchgate.net For instance, genes such as CDH1, VIM, CDH2, ZEB1, and ZEB2, all crucial players in EMT, were shown to be affected by Romidepsin treatment. researchgate.net

In cutaneous T-cell lymphoma (CTCL), transcriptomic analysis has been used to explore the synergistic effects of Romidepsin in combination with other agents. uzh.ch Furthermore, research in neuroblastoma has demonstrated that Romidepsin can modulate the expression of genes associated with a better prognosis, such as p21, p75, and NTRK (TrkA). nih.govtandfonline.com In colon cancer cells, Romidepsin treatment led to the upregulation of PD-L1 at both the mRNA and protein levels. nih.gov

The power of these high-throughput methods lies in their ability to identify entire pathways and gene networks that are perturbed by Romidepsin, offering a comprehensive picture of its mechanism of action. youtube.comyoutube.comyoutube.comnih.gov

Chromatin Immunoprecipitation (ChIP-Seq, ChIP-qPCR) for Histone Modifications and Factor Binding

Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-Seq) or quantitative PCR (ChIP-qPCR) are powerful techniques to map histone modifications and the binding of transcription factors across the genome. These methods have been crucial in confirming that Romidepsin's primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression. nih.gov

In myeloid leukemia cells, ChIP-Seq analysis focusing on histone H3 lysine (B10760008) 9 (H3K9) modifications revealed that Romidepsin treatment leads to an increase in the activation marks H3K9ac and H3K9me, and a decrease in the repression mark H3K9me3. nih.gov CUT&Tag, a related technique, showed that Romidepsin treatment in lung adenocarcinoma cells resulted in a redistribution of histone acetylation marks, with a decrease at promoter-associated peaks and an increase in random genomic regions. researchgate.net

ChIP-qPCR has been used to investigate the effects of Romidepsin on specific gene promoters. For example, in studies of cutaneous T-cell lymphoma, ChIP-PCR demonstrated that the combination of Romidepsin and Azacitidine significantly increased histone H3 acetylation at the promoter region of the tumor suppressor gene RhoB. aacrjournals.org Similarly, in the context of the VEGF gene promoter, Romidepsin was found to induce the accumulation of acetylated histones H3 and H4, particularly in a region containing the HIF-1 binding site. nih.gov

These studies provide direct evidence of Romidepsin's impact on the epigenetic landscape, linking its enzymatic inhibition of HDACs to specific changes in histone modifications at gene regulatory regions.

Proteomic Analyses (e.g., Western Blotting for Protein Acetylation and Pathway Components)

Proteomic analyses, particularly Western blotting, have been extensively used to investigate the downstream consequences of Romidepsin treatment on protein expression and post-translational modifications, most notably protein acetylation. nih.govresearchgate.net

A consistent finding across numerous studies is that Romidepsin induces the hyperacetylation of histones, particularly histone H3 and H4. nih.govresearchgate.net For instance, in myeloid leukemia and neuroblastoma cell lines, treatment with Romidepsin led to a dose- and time-dependent increase in the acetylation of H3K9. nih.govnih.govtandfonline.comresearchgate.net Interestingly, in some cell lines, Romidepsin did not significantly increase the acetylation of α-Tubulin, a substrate of HDAC6, suggesting a degree of selectivity for class I HDACs. nih.govresearchgate.net

Beyond histones, quantitative proteomic and acetylome analyses in colon cancer cells have revealed that Romidepsin treatment alters the acetylation levels of a wide range of non-histone proteins, affecting both increases and decreases in acetylation events. nih.govnih.gov These changes in acetylation were found in proteins involved in diverse cellular processes, including metabolic regulation and protein-protein interaction networks related to the spliceosome, ribosome, and RNA transport. nih.govnih.gov

Western blotting has also been crucial for examining the effects of Romidepsin on key signaling pathway components. Studies have shown that Romidepsin can modulate the levels and phosphorylation status of proteins involved in cell cycle control and apoptosis, such as p-cdc2, CyclinB1, cleaved Caspase-3, and cleaved PARP. nih.gov In malignant T-cells, Romidepsin treatment resulted in decreased levels of phosphorylated AKT and its downstream target, p70 S6 kinase, as well as the pro-survival protein β-catenin. nih.gov Furthermore, in cutaneous T-cell lymphoma cells, combination treatment with afatinib (B358) dimaleate led to a marked downregulation of phosphorylated STAT1, STAT3, and STAT5. nih.gov

Impact of Romidepsin on Protein Expression and Acetylation
Cell TypeProtein/ModificationObserved EffectMethodologySource
Myeloid Leukemia (OCI-AML3, SKM-1, MDS-L)Acetylated Histone H3 (H3K9ac)IncreasedWestern Blot nih.govresearchgate.net
NeuroblastomaAcetylated Histone H3IncreasedWestern Blot nih.govtandfonline.com
Colon Cancer (HCT-8, HCT-116)Protein Lysine AcetylationBoth increased and decreasedQuantitative Acetylome Analysis nih.govnih.gov
Cholangiocarcinoma (CCLP-1, HCCC-9810)p-cdc2IncreasedWestern Blot nih.gov
Cholangiocarcinoma (CCLP-1, HCCC-9810)CyclinB1DecreasedWestern Blot nih.gov
Cholangiocarcinoma (CCLP-1, HCCC-9810)Cleaved Caspase-3IncreasedWestern Blot nih.gov
Cholangiocarcinoma (CCLP-1, HCCC-9810)Cleaved PARPIncreasedWestern Blot nih.gov
Malignant T-cells (PEER, SUPT1)Phosphorylated AKTDecreasedWestern Blot nih.gov
Cutaneous T-cell Lymphoma (MYLA, HUT78)Phosphorylated STAT1, STAT3, STAT5DecreasedWestern Blot nih.gov

Flow Cytometry for Cell Cycle, Apoptosis, and Phenotypic Analysis

Flow cytometry is a powerful technique for analyzing the properties of individual cells within a population. In the context of Romidepsin research, it has been extensively used to assess the compound's effects on the cell cycle, apoptosis, and cell surface marker expression.

Numerous studies have demonstrated that Romidepsin can induce cell cycle arrest in various cancer cell lines. In cholangiocarcinoma cells, Romidepsin caused a dose-dependent G2/M phase arrest. nih.gov Similarly, in murine colon cancer cells, treatment with Romidepsin led to an increase in the proportion of cells in the G0/G1 phase. nih.govresearchgate.net In contrast, in some transitional cell carcinoma and hepatocellular carcinoma cell lines, a G1 or G2/M arrest was observed, respectively. researchgate.netselleckchem.com

A key mechanism of Romidepsin's anticancer activity is the induction of apoptosis. Flow cytometry, often using Annexin V and propidium (B1200493) iodide (PI) staining, has been instrumental in quantifying this effect. In cholangiocarcinoma, neuroblastoma, and T-cell lymphoma cell lines, Romidepsin treatment resulted in a significant, dose-dependent increase in the percentage of apoptotic cells. nih.govtandfonline.comnih.govresearchgate.net In some neuroblastoma cell lines, an increase in the sub-G1 population, indicative of apoptosis, was observed without evidence of G1 or G2/M arrest. nih.govtandfonline.com

Flow cytometry has also been employed to analyze changes in cell phenotype following Romidepsin treatment. For example, in a clinical trial involving HIV-1 patients, flow cytometry was used to assess T-cell activation and apoptosis after Romidepsin administration, revealing an increase in apoptotic CD4+ and CD8+ T-cells. nih.gov

Effects of Romidepsin on Cell Cycle and Apoptosis as Determined by Flow Cytometry
Cell TypeEffect on Cell CycleEffect on ApoptosisSource
Cholangiocarcinoma (CCLP-1, HCCC-9810)G2/M ArrestIncreased Apoptosis nih.gov
NeuroblastomaIncrease in Sub-G1 PopulationIncreased Apoptosis nih.govtandfonline.com
Murine Colon Cancer (CT26, MC38)G0/G1 ArrestIncreased Apoptosis nih.govresearchgate.net
Transitional Cell Carcinoma (T24, UMUC3)G1 ArrestIncreased Apoptosis researchgate.net
Hepatocellular CarcinomaG2/M ArrestIncreased Apoptosis selleckchem.com
T-cell Lymphoma (Hut-78, Karpas-299)Not specifiedIncreased Apoptosis researchgate.net

In Vitro Cell Viability and Proliferation Assays (e.g., MTT Assay)

In vitro cell viability and proliferation assays, such as the MTT assay, are fundamental tools for assessing the cytotoxic and anti-proliferative effects of compounds like Romidepsin. youtube.com The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. aacrjournals.orgyoutube.com

Across a wide range of cancer cell lines, Romidepsin has demonstrated potent, dose-dependent inhibition of cell viability. In neuroblastoma cell lines, Romidepsin treatment resulted in a significant decrease in cell viability with IC50 values ranging from 1 to 6.5 ng/ml. nih.govtandfonline.com Similarly, in T-cell lymphoma cell lines, the IC50 values for Romidepsin ranged from 0.038 to 6.36 nM in Hut-78 cells and 0.44 to 3.87 nM in Karpas-299 cells. nih.gov In cutaneous T-cell lymphoma cell lines, the IC50 for Romidepsin was also found to be in the nanomolar range. aacrjournals.org

These assays are crucial for determining the effective concentrations of Romidepsin in different cancer types and for evaluating its synergistic potential when combined with other therapeutic agents. For instance, MTT assays have been used to demonstrate the synergistic decrease in cell viability when Romidepsin is combined with azacitidine in CTCL cells and with lenalidomide (B1683929) in T-cell lymphoma cells. aacrjournals.orgnih.gov

IC50 Values of Romidepsin in Various Cancer Cell Lines Determined by MTT Assay
Cell LineCancer TypeIC50 ValueSource
Various Neuroblastoma Cell LinesNeuroblastoma1 - 6.5 ng/ml nih.govtandfonline.com
Hut-78T-cell Lymphoma0.038 - 6.36 nM nih.gov
Karpas-299T-cell Lymphoma0.44 - 3.87 nM nih.gov
MyLa, SeAx, Hut78Cutaneous T-cell LymphomaWithin previously reported preclinical range aacrjournals.org
PEERT-cell Lymphoma10.8 nM nih.gov
SUPT1T-cell Lymphoma7.9 nM nih.gov

Bioinformatic and Systems Biology Approaches for Pathway and Network Analysis

Bioinformatic and systems biology approaches are essential for integrating and interpreting the large datasets generated by high-throughput methodologies like transcriptomics, proteomics, and ChIP-Seq. wisc.eduyoutube.comyoutube.com These computational tools allow researchers to move beyond a single-gene or single-protein focus to understand the complex network-level effects of Romidepsin. wisc.eduyoutube.com

Pathway analysis of gene expression data from Romidepsin-treated cells has helped to identify the key biological processes and signaling pathways that are modulated by the compound. For example, in colon cancer cells, analysis of differentially acetylated proteins revealed enrichment in pathways related to the spliceosome, ribosome, and RNA transport. nih.gov In multiple myeloma, gene expression profiling has been used to stratify patients and identify therapeutic targets. nih.gov

Systems biology approaches, which often involve the construction of gene regulatory or protein-protein interaction networks, provide a framework for understanding the interconnectedness of the molecular changes induced by Romidepsin. wisc.eduyoutube.com For instance, protein-protein interaction network analysis of differentially acetylated proteins in colon cancer cells highlighted the dysregulation of protein export, the proteasome, and histone core components. nih.gov By integrating data from multiple 'omics' platforms, these approaches can help to build comprehensive models of Romidepsin's mechanism of action, from its initial epigenetic effects to the ultimate cellular outcomes of cell cycle arrest and apoptosis. nih.govwisc.edunih.gov

The application of these advanced computational methods is crucial for translating complex molecular data into a coherent understanding of how Romidepsin exerts its anticancer effects, ultimately guiding its clinical application and the development of novel therapeutic strategies. cancerrxgene.orglymphomahub.com

Q & A

Q. What is the molecular mechanism of Romidepsin as an HDAC inhibitor, and how should this guide experimental design?

Romidepsin selectively inhibits class I HDACs (HDAC1 and HDAC2) with IC50 values of 36 nM and 47 nM, respectively, showing weaker activity against class II isoforms (e.g., HDAC4: IC50 = 510 nM) . Its mechanism involves binding to zinc ions in the HDAC catalytic domain, requiring intracellular reduction by glutathione to activate its disulfide bond . Methodological Considerations:

  • Use HDAC enzymatic assays with purified isoforms to confirm selectivity.
  • Pre-treat cells with glutathione modulators to assess activation-dependent efficacy.
  • Include SAHA (vorinostat) as a pan-HDAC inhibitor control for comparison .

Q. What are standardized in vitro protocols for evaluating Romidepsin's cytotoxicity?

Romidepsin exhibits dose-dependent growth inhibition in NSCLC (IC50: 1.3–4.9 ng/mL), neuroblastoma (NB), and CTCL cell lines, with minimal effects on non-malignant NIH3T3 cells . Protocol Recommendations:

  • Cell lines : Use CT26 (murine colon cancer), MC38, or NB cell lines (e.g., SK-N-SH) .
  • Treatment duration : 72 hours for robust apoptosis induction .
  • Assays : MTT/WST-1 for viability; flow cytometry (Annexin V/PI) for apoptosis; BrdU incorporation for cell cycle arrest (G2/M phase) .
  • Controls : Include DMSO vehicle and non-targeting HDAC inhibitors.

Q. How should researchers select cell lines for Romidepsin studies?

Prioritize models with HDAC1/2 overexpression or dysregulated acetylation pathways (e.g., p53-mutant or ALK-driven cancers). Romidepsin shows efficacy in NB regardless of MYCN amplification or p53 status . Avoid non-responsive lines like NIH3T3 . Validate HDAC expression via Western blot or qPCR to ensure target relevance .

Advanced Research Questions

Q. How can synergistic effects between Romidepsin and kinase inhibitors (e.g., Erlotinib) be systematically evaluated?

Romidepsin enhances Erlotinib sensitivity in NSCLC by downregulating EGFR survival pathways . Methodology:

  • Dose-response matrices : Use fixed-ratio combinations (e.g., 1:1 to 1:10) and calculate combination indices (CI) via Chou-Talalay analysis .
  • Mechanistic studies : Perform RNA-seq to identify co-targeted pathways (e.g., PI3K/AKT) .
  • In vivo validation : Use xenograft models treated with Romidepsin (1–5 mg/kg, IV) and Erlotinib (oral gavage) .

Q. What advanced pharmacokinetic (PK) methods are used to quantify Romidepsin in preclinical models?

A validated LC-MS/MS method quantifies Romidepsin in plasma (linear range: 2–1000 ng/mL) with liquid-liquid extraction (ethyl acetate) and harmine as an internal standard . Key Parameters:

  • Sample volume : 0.1 mL plasma.
  • Chromatography : Zorbax SB C18 column (methanol/0.2% formic acid mobile phase).
  • PK modeling : Non-compartmental analysis for AUC, Cmax, and t1/2 in murine models .

Q. How can resistance to Romidepsin in HDAC-overexpressing tumors be overcome?

Resistance mechanisms include HDAC isoform switching (e.g., HDAC4/6 upregulation) or glutathione depletion . Strategies:

  • Dual HDAC/PI3K inhibitors : Synthesize analogs targeting both pathways (e.g., spiruchostatins) .
  • Glutathione modulation : Co-administer N-acetylcysteine (NAC) to restore Romidepsin activation .
  • Epigenetic priming : Pre-treat with DNA methyltransferase inhibitors to re-sensitize cells .

Key Considerations for Experimental Design

  • Solubility : Prepare stock in DMSO (10 mg/mL), dilute in culture media to avoid precipitation .
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report SEM and p < 0.05 significance .
  • In vivo dosing : Optimize IV administration to reduce cardiac toxicity (monitor QT prolongation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.